molecular formula C13H11I3O4 B1223048 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate CAS No. 161042-10-0

2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate

Cat. No. B1223048
Key on ui cas rn: 161042-10-0
M. Wt: 611.94 g/mol
InChI Key: NULXFDVOMMITJV-UHFFFAOYSA-N
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Patent
US05679710

Procedure details

2,3,5-triiodobenzoic acid (25 g), 2-hydroxyethyl methacrylate (7.2 g), 1,3-dicyclohexylcarbodiimide (11.5 g) and 4-pyrrilidinopyridine (0.75 g) were stirred in ether suspension (250 ml) at room temperature for 24 hr. The solid was filtered off and the residue washed with fresh ether. The ether solution was extracted with dilute HCl (0.2M) and then with saturated sodium bicarbonate solution. The organic phase was dried (MgSO4) and the solvent removed under reduced pressure. The residue (21.1 g) was recrystallised from ethyl acetate to give a pure material as white crystals m.pt.94° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:10]([I:11])=[CH:9][C:8]([I:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:13]([O:18][CH2:19][CH2:20]O)(=[O:17])[C:14]([CH3:16])=[CH2:15].C1(N=C=NC2CCCCC2)CCCCC1>CCOCC>[C:13]([O:18][CH2:19][CH2:20][O:5][C:4](=[O:6])[C:3]1[CH:7]=[C:8]([I:12])[CH:9]=[C:10]([I:11])[C:2]=1[I:1])(=[O:17])[C:14]([CH3:16])=[CH2:15]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
IC1=C(C(=O)O)C=C(C=C1I)I
Name
Quantity
7.2 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO
Name
Quantity
11.5 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
the residue washed with fresh ether
EXTRACTION
Type
EXTRACTION
Details
The ether solution was extracted with dilute HCl (0.2M)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue (21.1 g) was recrystallised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCOC(C1=C(C(=CC(=C1)I)I)I)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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